LogP Elevation vs. 2,2,2-Trifluoroethyl Carbamate Confers Enhanced Lipophilicity for Membrane-Permeability-Dependent Assays
The target compound displays a computed XLogP3 of 1.9, which is 1.36 log units higher than the 0.54 measured for the closest monofluorinated analog 2,2,2-trifluoroethyl carbamate (CAS 461-37-0) [1]. Compared to tert-butyl (2,2-difluoroethyl)carbamate (logP = 1.33) and 2,2,2-trifluoroethyl N-ethylcarbamate (logP = 1.12), the target compound is 0.57 and 0.78 log units more lipophilic, respectively . This quantitative difference is driven by the combined contribution of the two electron-withdrawing fluoroalkyl groups.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem computed) |
| Comparator Or Baseline | 2,2,2-Trifluoroethyl carbamate: LogP = 0.54–0.62; tert-Butyl (2,2-difluoroethyl)carbamate: LogP = 1.33; 2,2,2-Trifluoroethyl N-ethylcarbamate: LogP = 1.12 |
| Quantified Difference | ΔLogP = +1.28 to +1.36 vs. 2,2,2-trifluoroethyl carbamate; +0.57 vs. tert-butyl (2,2-difluoroethyl)carbamate; +0.78 vs. 2,2,2-trifluoroethyl N-ethylcarbamate |
| Conditions | Computed XLogP3 (PubChem 3.0) and experimental logP from vendor technical datasheets. |
Why This Matters
A logP difference greater than one unit clinically alters membrane partitioning and passive diffusion rates, directly impacting cellular assay performance, CNS penetration potential, and extraction reproducibility in analytical workflows; procurement of the target compound rather than a lower-logP analog is warranted whenever higher lipophilicity is required without introducing additional aromatic or aliphatic bulk.
- [1] PubChem. 2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate, CID 79078687. XLogP3-AA = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/79078687. View Source
